3-(2,2-Difluoroethoxy)benzyl bromide
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Overview
Description
3-(2,2-Difluoroethoxy)benzyl bromide is a chemical compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 g/mol . It is known for its unique chemical structure, which includes a benzyl bromide moiety substituted with a difluoroethoxy group. This compound has gained attention in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)benzyl bromide typically involves the reaction of 3-hydroxybenzyl bromide with 2,2-difluoroethanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation. The process may be optimized for higher yields and purity, and the product is typically purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
3-(2,2-Difluoroethoxy)benzyl bromide has several applications in scientific research, including:
Synthetic Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicinal Chemistry: Explored for its potential use in the development of new therapeutic agents.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)benzyl bromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethoxy)benzyl chloride
- 3-(2,2-Difluoroethoxy)benzyl iodide
- 3-(2,2-Difluoroethoxy)benzyl fluoride
Uniqueness
3-(2,2-Difluoroethoxy)benzyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the difluoroethoxy group enhances its chemical stability and influences its biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEFIVWMYFGOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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